(8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
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Overview
Description
(8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one is a complex organic compound with a unique structure that includes an oxazolo-pyridinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazolo-pyridinone core, followed by the introduction of the hydroxymethyl and phenyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxazolo-pyridinone ring or other functional groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
(8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8aR)-3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one include other oxazolo-pyridinone derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3/t12?,14?,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLCFQDHIGQMF-PESDSKBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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